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molecular formula C13H10FNO B1589485 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone CAS No. 6576-05-2

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone

Cat. No. B1589485
M. Wt: 215.22 g/mol
InChI Key: BYPVQCWVMWIUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06979686B1

Procedure details

4-picoline (40 g, 0.43 mol) was added to a LiHMDS solution (0.45 mol, 450 mL of a 1.0 M solution in THF) over 30 minutes at room temperature (a slight exotherm was observed) The resulting solution was stirred for 1 h. This solution was added to ethyl 4-fluorobenzoate (75.8 g, 0.45 mol, neat) over 1 h. The mixture was stirred overnight (16 h). Water (200 mL) was added and the mixture was extracted with EtOAc (2×200 mL). The organic layer was washed with brine (1×200 mL) and dried over Na2SO4. The organic layer was filtered and the solvent was removed to leave oily solid. Hexane was added to the oil and the resulting solid was filtered and washed with hexane (cold). A yellow solid was isolated (50 g, 54%): 1H NMR (CDCl3) δ 8.58 (d, J=5.7 Hz, 2H), 8.02 (dd, J=5.5, 8.0, 2H), 7.12-7.21 (m, 4H), 4.23 (s. 2H); 19F NMR (CDCl3) δ −104.38 (m); LC/MS, tr=2.14 minutes (5 to 95% acetonitrile/water over 15 minutes at 1 mL/min, at 254 nm at 50° C.), M+H=216; High Resolution MS Calcd for C23H20N4O2F (M+H): 216.0825. Found: 216.0830 (Δ mmu=0.5).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[F:18][C:19]1[CH:29]=[CH:28][C:22]([C:23](OCC)=[O:24])=[CH:21][CH:20]=1.O>C1COCC1.C(#N)C.O.CCCCCC>[F:18][C:19]1[CH:29]=[CH:28][C:22]([C:23](=[O:24])[CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[CH:21][CH:20]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
75.8 g
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight (16 h)
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to leave oily solid
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with hexane (cold)
CUSTOM
Type
CUSTOM
Details
A yellow solid was isolated (50 g, 54%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C=C1)C(CC1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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